molecular formula C10H8ClN3 B8165411 6-Chloro-[2,4'-bipyridin]-4-amine

6-Chloro-[2,4'-bipyridin]-4-amine

Cat. No.: B8165411
M. Wt: 205.64 g/mol
InChI Key: JIQZCQDPIMGQJB-UHFFFAOYSA-N
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Description

6-Chloro-[2,4’-bipyridin]-4-amine is a bipyridine derivative, which is a class of compounds known for their versatile applications in various fields such as coordination chemistry, catalysis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[2,4’-bipyridin]-4-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halopyridine with a boronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of bipyridine derivatives, including 6-Chloro-[2,4’-bipyridin]-4-amine, often employs metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Negishi couplings . These methods are scalable and provide high yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[2,4’-bipyridin]-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-[2,4’-bipyridin]-4-amine is unique due to the presence of the chlorine atom and the amine group, which provide additional sites for chemical modification and enhance its reactivity compared to other bipyridine derivatives . This makes it a valuable compound for developing new materials and exploring novel catalytic processes.

Properties

IUPAC Name

2-chloro-6-pyridin-4-ylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-6-8(12)5-9(14-10)7-1-3-13-4-2-7/h1-6H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQZCQDPIMGQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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